molecular formula C₂₆H₄₈O₁₆ B014529 OCTYL 3,6-DI-O-(A-D-MANNOPYRANOSYL)-B-D-MANNOPYRANOSIDE CAS No. 140147-36-0

OCTYL 3,6-DI-O-(A-D-MANNOPYRANOSYL)-B-D-MANNOPYRANOSIDE

Cat. No.: B014529
CAS No.: 140147-36-0
M. Wt: 616.6 g/mol
InChI Key: CMQKGONXPQXZKM-OMWWXRLNSA-N
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Description

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is a synthetic glycoside compound It consists of an octyl group attached to a mannopyranosyl-mannopyranoside structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves the glycosylation of mannopyranosides. One common method includes the use of trichloroacetimidate donors for regioselective diglycosylation. The reaction typically involves the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the purity and yield of the product through careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: This reaction typically involves the reduction of carbonyl groups back to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols.

Scientific Research Applications

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex glycosides and glycoconjugates.

    Biology: It is used in studies related to carbohydrate-protein interactions and as a substrate for enzymatic reactions.

    Industry: It is used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to carbohydrate-binding proteins, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is unique due to its specific glycosylation pattern and the presence of an octyl group. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQKGONXPQXZKM-OMWWXRLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930718
Record name Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140147-36-0
Record name Octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140147360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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